Cyanopeptolin 954

CAS No.:

Cat. No.: VC1873862

Molecular Formula: C46H63ClN8O12

Molecular Weight: 955.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H63ClN8O12 |

|---|---|

| Molecular Weight | 955.5 g/mol |

| IUPAC Name | (2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18S,21R)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |

| Standard InChI | InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31-,32-,33-,34-,37+,38-,39-/m0/s1 |

| Standard InChI Key | JECPFNPTJNKMMN-LDQAUNMKSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C |

| Canonical SMILES | CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |

Introduction

Chemical Structure and Properties

Molecular Identity

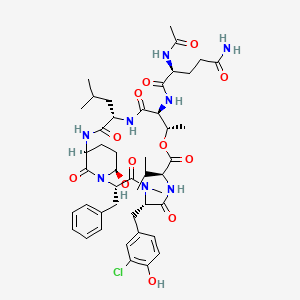

Cyanopeptolin 954 is a nonribosomal peptide with a complex molecular structure characterized by a depsipeptide framework. The compound has a molecular formula of C46H63ClN8O12 and a molecular weight of 955.5 g/mol. As the name suggests, the molecular weight of 954 Da corresponds to the uncharged form of the molecule, while its sodium adduct has been measured at 977.4141 Da through high-resolution electrospray mass spectrometry . The compound's structure notably includes a chlorine atom, which is evident in its isotopic distribution pattern observed during mass spectrometric analysis .

Structural Components

The structural elucidation of Cyanopeptolin 954 reveals a complex arrangement of amino acids and functional groups. The compound consists of several key amino acid residues including:

-

Glutamic acid (Glu)

-

Leucine (Leu)

-

Valine (Val)

-

Phenylalanine (Phe)

-

Threonine (Thr)

-

3-amino-6-hydroxy-2-piperidone (Ahp)

The presence of the uncommon 3'-chloro-N-Me-l-tyrosine residue in position 7 represents one of the major structural differences compared to previously characterized heptadepsipeptides from Microcystis . Other distinguishing features include the replacement of the basic amino acid in position 4 by L-leucine and the presence of L-phenylalanine in position 6 .

Physical and Chemical Properties

At room temperature, Cyanopeptolin 954 typically appears as a white to pale yellow solid. The compound demonstrates solubility in polar solvents such as water and methanol but exhibits limited solubility in nonpolar solvents. It maintains stability under neutral pH conditions but shows susceptibility to hydrolysis in acidic or basic environments. These properties have significant implications for its handling, storage, and potential applications in research and therapeutic development.

| Property | Characteristic |

|---|---|

| Molecular Formula | C46H63ClN8O12 |

| Molecular Weight | 955.5 g/mol |

| Physical State | White to pale yellow solid |

| Solubility | Soluble in polar solvents (water, methanol) |

| Stability | Stable at neutral pH; susceptible to hydrolysis in acidic/basic conditions |

| Key Structural Feature | Contains 3'-chloro-N-Me-l-tyrosine |

Biological Activity

Enzyme Inhibition Properties

Cyanopeptolin 954 exhibits potent inhibitory activity against chymotrypsin, a serine protease involved in protein digestion and various physiological processes. The compound has been shown to inhibit chymotrypsin with an IC50 value of 45 nM, indicating its high potency . This significant enzyme inhibitory activity suggests potential applications in pharmaceutical research, particularly in the development of protease inhibitors for therapeutic purposes.

The mechanism of action for Cyanopeptolin 954 involves its interaction with specific biological targets within cells, particularly serine proteases like chymotrypsin. The inhibition of these enzymes can affect protein digestion and regulation within biological systems. The structural features of Cyanopeptolin 954, particularly the Ahp moiety and specific amino acid residues, play crucial roles in determining its inhibitory activity and selectivity.

Comparison with Related Compounds

Nostopeptin BN920, a related compound that differs from Cyanopeptolin 954 primarily in the absence of the chlorine atom in the tyrosine residue, was isolated from the same strain of Microcystis and showed even more potent inhibitory activity against chymotrypsin with an IC50 value of 31 nM . This comparison highlights the significance of small structural variations in modulating the biological activity of these compounds.

Research on related cyanopeptolins has demonstrated that their inhibitory activity and selectivity are influenced by specific structural elements. For instance, studies on cyanopeptolins isolated from Nostoc edaphicum CCNP1411 revealed that the residue adjacent to the Ahp moiety plays a significant role in determining enzyme specificity . Arginine-containing cyanopeptolins (CPs-Arg 2) showed potent inhibition of trypsin (IC50 0.24–0.26 μM) and moderate activity against chymotrypsin (IC50 3.1–3.8 μM), while tyrosine-containing variants (CPs-Tyr 2) were selectively and potently active against chymotrypsin (IC50 0.26 μM) .

| Compound | Source | Chymotrypsin IC50 | Trypsin IC50 | Structural Difference |

|---|---|---|---|---|

| Cyanopeptolin 954 | Microcystis aeruginosa NIVA Cya 43 | 45 nM | Not reported | Contains 3'-chloro-N-Me-tyrosine |

| Nostopeptin BN920 | Microcystis aeruginosa NIVA Cya 43 | 31 nM | Not reported | Contains N-Me-tyrosine (without chlorine) |

| CPs-Arg 2 variants | Nostoc edaphicum CCNP1411 | 3.1-3.8 μM | 0.24-0.26 μM | Contains arginine adjacent to Ahp |

| CPs-Tyr 2 variants | Nostoc edaphicum CCNP1411 | 0.26 μM | Not active | Contains tyrosine adjacent to Ahp |

Analytical Characterization

Mass Spectrometry Analysis

The characterization of Cyanopeptolin 954 has heavily relied on mass spectrometry techniques, which provide valuable information about its molecular weight, composition, and structural features. High-resolution electrospray mass spectrometry (ESI+-MS) has been particularly useful in determining the exact mass and molecular formula of the compound . The presence of chlorine in the structure is evidenced by the characteristic isotopic distribution pattern observed in the mass spectrum .

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to separate and identify Cyanopeptolin 954 based on its mass-to-charge ratio. This technique allows for accurate mass measurements that are crucial for determining the molecular formula and structure of the compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about the arrangement of atoms and functional groups within the Cyanopeptolin 954 molecule. The 1H-NMR spectrum displays the typical pattern of a peptide, including doublet amide protons (δH 6.95–8.51 ppm) and a single amide methyl group . Various 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), have been used to assign specific NMR signals to different structural components .

The presence of aromatic amino acid residues is recognized by signals in the aromatic region of the spectrum (δH 6.5–7.5 ppm) . The ROESY correlations from Phe (6) to Ahp (5) confirm that the nitrogen of Phe (6) is part of the Ahp moiety, with both amino acids forming the typical hemiaminal structure . Sequential ROESY correlations have been instrumental in determining the amino acid sequence of Cyanopeptolin 954 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume